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Compound of Interest

Compound Name: AC710 Mesylate

Cat. No.: B1505934 Get Quote

AC710 Mesylate Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information on the off-target kinase effects of AC710
mesylate.

Frequently Asked Questions (FAQs)
Q1: What is the primary target profile of AC710 mesylate?

A1: AC710 mesylate is a potent inhibitor of the platelet-derived growth factor receptor

(PDGFR) family of kinases.[1] Its primary targets include CSF1R (FMS), FLT3, KIT, PDGFRα,

and PDGFRβ.

Q2: How selective is AC710 mesylate?

A2: AC710 is a highly selective kinase inhibitor. In a broad kinase panel screen against 386

kinases, it demonstrated high affinity for the PDGFR-family kinases with more than 30-fold

selectivity over other non-PDGFR kinases.[1] Its global selectivity is highlighted by a low S(10)

score, which indicates that it inhibits a small fraction of the tested kinome at a certain

concentration.

Q3: Are there any known off-target kinases for AC710 mesylate?

A3: Yes, while highly selective, AC710 can inhibit a limited number of other kinases, though

with significantly lower potency compared to its primary targets. The table below summarizes
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the binding affinities (Kd) for on-target and notable off-target kinases with Kd values less than 1

µM.

Q4: What is the significance of the off-target effects of AC710?

A4: The off-target profile of a kinase inhibitor is crucial for understanding its overall biological

activity and potential for side effects. While the off-target interactions of AC710 are significantly

weaker than its on-target effects, they could contribute to the compound's cellular phenotype,

especially at higher concentrations. Researchers should consider these potential off-target

effects when interpreting experimental results.

Q5: How were the on-target and off-target activities of AC710 determined?

A5: The kinase selectivity of AC710 was determined using a comprehensive kinase screening

panel. The primary method cited is a binding assay that measures the dissociation constant

(Kd) of the inhibitor for a large number of kinases. This provides a quantitative measure of the

binding affinity.

Troubleshooting Guide
Problem: I am observing unexpected phenotypic effects in my cellular assays that cannot be

explained by the inhibition of the primary targets of AC710.

Possible Cause 1: Off-target kinase inhibition.

Troubleshooting Step: Refer to the kinase selectivity data provided in this document. Are

any of the known off-target kinases implicated in the signaling pathway you are studying?

Consider if the concentration of AC710 used in your assay is high enough to significantly

inhibit any of the lower-potency off-target kinases.

Possible Cause 2: Cell-type specific effects.

Troubleshooting Step: The expression levels of on- and off-target kinases can vary

significantly between different cell lines. Perform a baseline characterization of your cell

model to determine the expression levels of the primary targets and key off-target kinases

of AC710. This can be done using techniques like Western blotting or proteomics.
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Possible Cause 3: Compound concentration and exposure.

Troubleshooting Step: Ensure accurate calculation of the compound concentration and

verify the stability of AC710 in your specific cell culture media over the duration of the

experiment. Consider performing a dose-response experiment to see if the unexpected

phenotype is concentration-dependent, which might suggest an off-target effect at higher

concentrations.

Data Presentation
Table 1: On-target and Off-target Kinase Profile of AC710 Mesylate (Compound 22b)
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Kinase Family Target Kinase Binding Affinity (Kd, nM)

PDGFR Family (On-target) CSF1R (FMS) 1.9

FLT3 0.8

KIT 2.5

PDGFRα 3.2

PDGFRβ 2.9

Other Kinases (Off-target) AXL 41

MER 56

TYRO3 35

DDR1 110

DDR2 150

EPHA2 220

EPHA3 250

EPHA4 310

EPHA5 180

EPHA7 280

EPHA8 350

EPHB1 410

EPHB2 380

EPHB3 450

EPHB4 290

RET 520

TIE2 (TEK) 680

VEGFR1 (FLT1) 810
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VEGFR2 (KDR) 750

VEGFR3 (FLT4) 620

Data synthesized from the primary publication and its supplementary information.

Experimental Protocols
Kinase Selectivity Profiling (Binding Assay)

The kinase selectivity of AC710 was determined using a commercially available kinase panel

screen (KINOMEscan™). This method is based on a competitive binding assay that quantifies

the ability of a compound to displace a ligand from the active site of a large number of kinases.

Principle: The assay measures the amount of kinase that is captured by an immobilized,

active-site directed ligand from a test solution. The test compound is added to the solution,

and its binding to the kinase prevents the kinase from binding to the immobilized ligand. The

amount of kinase that does not bind to the immobilized ligand is then quantified.

Methodology:

A panel of 386 recombinant human kinases was used.

Kinases were individually expressed and tagged (e.g., with DNA tags).

The test compound (AC710) was incubated with the kinase and a ligand-coated solid

support.

After equilibration, the amount of kinase bound to the solid support was measured.

The dissociation constant (Kd) was calculated based on the concentration of the test

compound that inhibits 50% of the kinase binding to the solid support.

Visualizations
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Caption: AC710 on- and off-target signaling pathways.
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Caption: Experimental workflow for kinase selectivity profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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